7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is assigned the CAS Registry Number 1001413-18-8 . Its IUPAC name derives from its fused heterocyclic core:
- Pyrrolo[2,3-c]pyridine : A bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, aromatic with one nitrogen). The fusion occurs between pyrrole positions 2 and 3 and pyridine positions 3 and 4 (denoted by "[2,3-c]").
- Substituents :
- A chloro group at position 7 (pyridine ring).
- A sulfonyl chloride (-SO$$_2$$Cl) group at position 3 (pyrrole ring).
The systematic name reflects the hierarchy of functional groups, with sulfonyl chloride taking priority over chloro in numbering.
Molecular Architecture: Fused Heterocyclic System Analysis
The molecular formula is C$$7$$H$$4$$Cl$$2$$N$$2$$O$$_2$$S , with a molecular weight of 251.09 g/mol . Key structural features include:
The sulfonyl chloride group introduces electron-withdrawing effects, polarizing the heterocyclic system and enhancing electrophilic reactivity.
Crystallographic Data and Conformational Studies
While direct X-ray crystallographic data for this compound is not publicly available, inferences can be drawn from related pyrrolopyridine derivatives:
- Pyrrolo[2,3-b]pyridine analogs : Studies on 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine reveal dihedral angles of 8–10° between fused rings, suggesting moderate planarity.
- Sulfonyl chloride geometry : In chloropyridine sulfonyl chlorides (e.g., 5-chloropyridine-3-sulfonyl chloride), the sulfonyl group adopts a tetrahedral geometry with S=O bond lengths of ~1.43 Å and S-Cl bonds of ~2.02 Å.
The conformational rigidity of the fused system likely restricts rotation around the C3-S bond, stabilizing the sulfonyl chloride moiety for nucleophilic substitution reactions.
Comparative Structural Analysis with Pyrrolopyridine Derivatives
A comparison with structurally related compounds highlights key differences:
The This compound uniquely combines a fused bicyclic scaffold with two electrophilic sites (Cl and SO$$_2$$Cl), making it a versatile intermediate for synthesizing sulfonamides or cross-coupling products.
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUMWIBPJUSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine ring system.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4Cl2N2O2S
- Molecular Weight : 251.08 g/mol
- Structural Characteristics : The compound features a pyrrolo[2,3-c]pyridine core with a sulfonyl chloride group at the 3-position and a chlorine atom at the 7-position. This unique structure enhances its reactivity, particularly with nucleophiles.
Medicinal Chemistry
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has been investigated for its potential as a pharmacological agent due to its ability to form covalent bonds with biological molecules. Its reactivity allows it to serve as a versatile building block in the synthesis of various bioactive compounds.
Organic Synthesis
The compound is utilized in organic synthesis as an electrophile in nucleophilic substitution reactions. Its sulfonyl chloride group makes it an excellent reagent for introducing sulfonamide functionalities into target molecules.
Case Study 1: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the sulfonamide group enhanced efficacy against certain bacterial strains, highlighting its potential in developing new antibiotics.
Case Study 2: Cancer Research
In cancer research, compounds derived from this sulfonyl chloride have been explored for their ability to inhibit specific enzymes involved in tumor growth. For instance, a derivative was found to effectively inhibit the activity of protein kinases, offering a promising direction for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Positional Isomers of Chlorinated Pyrrolopyridine Sulfonyl Chlorides
The positional isomerism of chlorine and sulfonyl chloride groups significantly impacts physicochemical properties and reactivity. Below is a comparative table:
Key Observations :
- Structural Isomerism : All compounds share the same molecular formula but differ in chlorine placement. The 7-chloro derivative (target) has chlorine on the pyridine ring, while isomers like 4-chloro and 6-chloro substitute the pyrrole ring. This alters electronic distribution and steric accessibility for reactions.
- Synthetic Utility : The 7-chloro derivative is preferentially used in amination reactions (e.g., with 3-chloroaniline) due to favorable leaving-group dynamics . In contrast, 6-chloro analogs are reported with higher purity (97%), suggesting optimized synthetic routes .
Halogen-Substituted Variants
Replacing chlorine with bromine or modifying the sulfonyl group introduces distinct properties:
Key Observations :
- Sulfonyl Group Modification : Replacing sulfonyl chloride with methanesulfonyl (CAS 2228418-60-6) reduces electrophilic character, limiting utility in nucleophilic substitutions but enhancing stability .
Biological Activity
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural properties, synthesis, and biological activities, supported by relevant research findings and data.
Structural Properties
The molecular formula of this compound is . The compound features a pyrrole ring fused with a pyridine structure, which is further substituted with a sulfonyl chloride group. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
C1=CN=C(C2=C1C(=CN2)S(=O)(=O)Cl)Cl - InChI Key :
LFPUMWIBPJUSOA-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. While specific synthetic pathways are not extensively documented in the literature, the compound can be synthesized through chlorination and sulfonation reactions on pyrrolopyridine derivatives.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Inhibition of PI3-Kinase
One significant area of study is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Inhibitors of this pathway are crucial in cancer therapy due to their role in regulating cell growth and survival. Compounds similar to 7-chloro-1H-pyrrolo[2,3-c]pyridine have demonstrated selective inhibition of Class I PI3K enzymes, particularly the α and δ isoforms, which are implicated in various malignancies and inflammatory diseases .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The inhibition of PI3K has been linked to reduced cellular proliferation in cancer cell lines. For instance, compounds targeting PI3K pathways have shown efficacy against various cancers by inducing apoptosis in malignant cells .
Anti-inflammatory Potential
Given the structural characteristics of this compound, it is hypothesized that it may exhibit anti-inflammatory effects. Research into related compounds has shown significant activity against inflammatory markers and pathways, suggesting that this compound could also play a role in managing inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential steps:
- Core Formation: Cyclization of substituted pyridine or pyrrole precursors, often under acidic or basic conditions. For example, cyclization using potassium permanganate (oxidation) or sodium borohydride (reduction) can generate the pyrrolopyridine scaffold .
- Chlorination: Introduction of the chlorine atom at position 7 via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 80–100°C) .
- Sulfonation: Reaction with chlorosulfonic acid or sulfur trioxide to install the sulfonyl chloride group at position 3. This step often requires anhydrous conditions and inert gas protection to minimize hydrolysis .
Optimization Tips: - Use high-purity starting materials to reduce side reactions.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- For scale-up, consider flow chemistry to improve heat and mass transfer .
Advanced: How does the electronic environment of the pyrrolopyridine core influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
Methodological Answer:
The electron-deficient nature of the pyrrolopyridine ring (due to the fused aromatic system and chlorine substituent) enhances the electrophilicity of the sulfonyl chloride group:
- Resonance Effects: The electron-withdrawing chlorine at position 7 stabilizes the transition state during nucleophilic attack, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters .
- Steric Considerations: Substituents on the pyrrolopyridine core (e.g., methyl or ethyl groups) can hinder access to the sulfonyl chloride, reducing reactivity. Computational modeling (e.g., DFT) can predict steric and electronic effects .
Experimental Validation: - Perform kinetic studies with varying nucleophiles (e.g., aniline vs. bulky tert-butylamine) to quantify steric effects.
- Use UV-Vis spectroscopy to monitor charge-transfer complexes formed during reactions .
Data Contradiction: How can researchers reconcile discrepancies in reported yields when using different methylating agents during the synthesis of related pyrrolopyridine derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Reactivity: Methyl iodide (MeI) with NaH in THF provides high yields due to strong base activation, whereas dimethyl sulfate may require longer reaction times or higher temperatures .
- Byproduct Formation: Competing N- vs. O-methylation can occur if protecting groups are not used. For example, unprotected hydroxyl groups may lead to undesired side products .
Resolution Strategies: - Compare reaction outcomes using identical substrates but different methylating agents.
- Characterize byproducts via LC-MS or NMR to identify competing pathways.
- Optimize solvent polarity (e.g., DMF vs. THF) to control reaction selectivity .
Characterization: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride signals (δ 3.5–4.5 ppm for adjacent protons).
- HSQC/HMBC: Correlate protons with carbons to confirm substitution patterns .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic chlorine patterns .
- X-ray Crystallography: Resolves bond lengths and angles, particularly for sulfonyl chloride geometry. For example, the S=O bond distance (~1.43 Å) and Cl-S-C angle (~105°) validate the structure .
Application: In medicinal chemistry, what strategies are employed to utilize the sulfonyl chloride moiety of this compound for designing enzyme inhibitors?
Methodological Answer:
The sulfonyl chloride group enables covalent or non-covalent interactions with target enzymes:
- Covalent Inhibitors: React with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For example, sulfonamide formation with a conserved cysteine in kinases .
- Non-covalent Binding: The sulfonyl group participates in hydrogen bonding with backbone amides or water networks.
Case Study: - Design analogs with modified sulfonamide substituents (e.g., aryl or alkyl groups) to optimize binding affinity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate via SPR or ITC .
Advanced: How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage or reaction conditions?
Methodological Answer:
- Storage: Store under anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C to slow hydrolysis .
- Reaction Conditions: Use aprotic solvents (e.g., dichloromethane or acetonitrile) and avoid aqueous workup until the final step.
- Stabilization Additives: Introduce scavengers like triethylamine to neutralize HCl byproducts, which can accelerate hydrolysis .
Data Contradiction: How should conflicting reports on the biological activity of pyrrolopyridine-sulfonyl chloride derivatives be analyzed?
Methodological Answer:
Conflicts may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. real-time measurements).
- Purity Issues: Impurities >5% (e.g., unreacted starting materials) can skew IC₅₀ values .
Resolution Steps: - Replicate assays using standardized protocols (e.g., CLIA guidelines).
- Characterize compound purity via HPLC and orthogonal techniques (e.g., elemental analysis).
- Perform dose-response curves across multiple concentrations to validate potency .
Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound in solution?
Methodological Answer:
- Quantum Chemistry: Gaussian or ORCA for calculating frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess hydrolysis rates.
- pKa Prediction: Tools like MarvinSketch estimate sulfonyl chloride acidity (pKa ~1–2), guiding pH-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
